(5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride
Description
Properties
IUPAC Name |
(6-amino-1H-benzimidazol-2-yl)methanol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.2ClH/c9-5-1-2-6-7(3-5)11-8(4-12)10-6;;/h1-3,12H,4,9H2,(H,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKZUGRVRZWCTEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CO.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitro-Group-Containing Precursors
A widely adopted strategy involves cyclizing 4-nitro-o-phenylenediamine (1 ) with glycolic acid derivatives to install the hydroxymethyl group at position 2. For example, refluxing 1 with ethyl glycolate in polyphosphoric acid yields ethyl (5-nitro-1H-benzo[d]imidazol-2-yl)acetate (2 ), which undergoes saponification and reduction:
Subsequent catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, affording the free base, which is treated with HCl gas in ethanol to precipitate the dihydrochloride salt.
Key Optimization Data:
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclocondensation | PPA, 120°C, 6h | 85% | 92% |
| Ester hydrolysis | NaOH (2M), EtOH, reflux | 95% | 98% |
| Nitro reduction | H₂ (1 atm), 10% Pd/C, EtOH | 89% | 97% |
Functionalization of Pre-Formed Benzimidazole Cores
Ester-to-Alcohol Conversion
Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride (3 ), commercially available or synthesized via reported methods, serves as a versatile intermediate. Reduction of the ester to hydroxymethyl proceeds via lithium aluminum hydride:
The product is then dissolved in anhydrous ethanol, treated with excess HCl gas, and crystallized to obtain the dihydrochloride salt.
Oxidative Methods for Hydroxymethyl Installation
Manganese dioxide-mediated oxidation of 2-aminomethyl derivatives offers an alternative pathway. For instance, (5-amino-1H-benzo[d]imidazol-2-yl)methanamine (4 ) undergoes selective oxidation:
This method avoids over-oxidation to the aldehyde, a common side reaction mitigated by严格控制 reaction time (<2h) and MnO₂ stoichiometry (1.5 equiv).
Rearrangement and Multicomponent Reactions
Quinoxaline-Benzoimidazole Rearrangement
Heating quinoxaline derivatives bearing hydroxymethyl and amino substituents in acidic media induces rearrangement to benzimidazoles. For example, 2-(hydroxymethyl)-3-nitroquinoxaline (5 ) rearranges in HCl/EtOH at 80°C:
Subsequent nitro reduction and salt formation complete the synthesis. This route benefits from readily available quinoxaline precursors but requires careful pH control to prevent decomposition.
Critical Analysis of Methodologies
Yield and Scalability Considerations
-
Cyclocondensation routes offer high yields (≥85%) but demand rigorous exclusion of moisture during PPA-mediated reactions.
-
Ester reduction methods are operationally simple but suffer from moderate yields (68%) due to competing ester hydrolysis.
-
MnO₂ oxidation provides excellent selectivity but necessitates costly catalyst regeneration.
Purity and Salt Formation Challenges
Crystallization from ethanol/ethyl acetate (1:3) efficiently removes unreacted starting materials and by-products, enhancing dihydrochloride purity to >99% . Excessive HCl during salt formation, however, risks protonating the benzimidazole ring, leading to hygroscopic products.
Chemical Reactions Analysis
Types of Reactions
(5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different benzimidazole derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological activities and applications .
Scientific Research Applications
Chemistry
(5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, leading to derivatives with enhanced biological activities.
Biology
The compound exhibits promising antimicrobial and antifungal properties . Research has shown that it can inhibit the growth of several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Additionally, it has demonstrated antifungal activity against strains such as Aspergillus niger, with minimal inhibitory concentration (MIC) values reported as low as 3.12 μg/ml.
Medicine
In the field of medicine, this compound is being investigated for its anticancer potential . Studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including:
- Disruption of cell cycle progression
- Induction of apoptosis pathways
Industry
This compound is also utilized in the development of dyes and functional materials , taking advantage of its chemical stability and reactivity.
Case Studies and Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of benzimidazole derivatives indicates that modifications at specific positions on the benzimidazole ring can significantly enhance biological activity. For instance, the presence of amino groups at the 5-position correlates with increased antimicrobial potency compared to other structural analogs.
Mechanism of Action
The mechanism of action of (5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivative used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzimidazole Derivatives
[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine Dihydrochloride
- Molecular formula : C₉H₁₃Cl₂N₃O
- Molecular weight : 250.12 g/mol
- Key differences: Replaces the 5-amino group with a methoxy group.
- Impact: Electronic effects: Methoxy is electron-donating, altering electronic density and binding affinity compared to the amino group. Solubility: Reduced hydrogen-bonding capacity (3 H-bond donors vs. 4 in the target compound) may decrease aqueous solubility .
2-(5-Phenyl-1H-imidazol-1-yl)ethan-1-amine Dihydrochloride
- Molecular formula : C₁₁H₁₅Cl₂N₃
- Molecular weight : 260.17 g/mol
- Key differences : Features a phenyl-substituted imidazole and an ethylamine chain.
- Pharmacokinetics: Longer alkyl chain may influence metabolic stability .
5-(Aminomethyl)-1,3-dihydro-2H-benzimidazol-2-one Hydrochloride
- Molecular formula : C₈H₉ClN₄O
- Molecular weight : 212.64 g/mol
- Key differences: Contains a ketone group in the benzimidazole ring and an aminomethyl substituent.
- Impact :
Functionalized Benzimidazoles with Extended Chains
Ethyl 4-(5-(Bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
- Molecular formula : C₁₈H₂₆N₄O₄
- Molecular weight : 362.43 g/mol
- Key differences: Incorporates a butanoate ester and bis-hydroxyethylamino groups.
- Impact :
MK-3903 (AMPK Activator)
- Structure : Features a benzimidazole core with a biphenyl group and carboxylic acid.
- Key differences : Bulky biphenyl substituent and ionizable carboxylic acid.
- Impact: Target binding: The carboxylic acid enhances interaction with charged residues in AMPK, while the target compound’s amino and hydroxymethyl groups may favor different binding motifs. Molecular weight: Higher (≈450 g/mol) limits bioavailability compared to the target compound .
Physicochemical and Pharmacokinetic Comparison
Research Implications
- Bioactivity: The amino and hydroxymethyl groups in the target compound may enhance interactions with polar enzyme pockets, as seen in kinase inhibitors .
- Toxicity : Dihydrochloride salts generally improve stability but may increase renal clearance compared to free bases .
- Drug Design : Smaller molecular weight and balanced lipophilicity make the target compound a promising scaffold for CNS-targeted drugs, whereas bulkier analogues like MK-3903 are better suited for peripheral targets .
Biological Activity
(5-amino-1H-benzo[d]imidazol-2-yl)methanol dihydrochloride is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique functional groups, which contribute to its potential therapeutic effects. Benzimidazole derivatives are known for their broad-spectrum pharmacological properties, including antimicrobial, antifungal, anticancer, and anti-inflammatory activities.
The compound has a molecular weight of 236.10 g/mol and is synthesized through various methods, including cyclization of amido-nitriles. The synthesis typically involves nickel-catalyzed reactions followed by proto-demetallation and tautomerization. The compound can undergo several chemical reactions such as oxidation and reduction, leading to various substituted derivatives with distinct biological activities.
The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes and proteins. It can inhibit certain biological pathways, which contributes to its therapeutic effects. The exact targets may vary depending on the specific application of the compound.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antibacterial properties. For instance, compounds derived from benzimidazole have shown activity against both Gram-positive and Gram-negative bacteria. Studies have reported that derivatives of benzimidazole can inhibit pathogens such as Staphylococcus aureus and Escherichia coli, with some compounds demonstrating minimum inhibitory concentration (MIC) values in the low microgram per milliliter range .
Antifungal Activity
The antifungal properties of this compound have also been explored. Research has identified several benzimidazole derivatives that exhibit potent antifungal activity against strains such as Aspergillus niger. For example, certain derivatives showed MIC values as low as 3.12 μg/ml against tested fungal strains .
Anticancer Potential
Benzimidazole derivatives have been extensively studied for their anticancer properties. The compound is being investigated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Notably, some studies have highlighted the effectiveness of certain benzimidazole derivatives against liver cancer cells, showcasing their potential as chemotherapeutic agents .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship of benzimidazole derivatives indicates that modifications at specific positions on the benzimidazole ring can significantly enhance biological activity. For instance, the presence of amino groups at the 5-position has been associated with increased antimicrobial potency compared to other structural analogs .
Q & A
Advanced Research Question
- Assay Design : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans). Include positive controls like fluconazole .
- Mechanistic Studies : Perform time-kill assays and synergy testing with β-lactams. Molecular docking can predict interactions with fungal CYP51 or bacterial penicillin-binding proteins .
What environmental persistence studies are relevant for assessing this compound’s ecological impact?
Advanced Research Question
- Degradation Pathways : Conduct photolysis (UV-Vis irradiation) and hydrolysis (pH 5–9) experiments. Monitor by HPLC-UV for breakdown products like benzoic acid derivatives .
- Soil Mobility : Use OECD 106 batch sorption tests. The compound’s log Koc (estimated 1.8–2.5) suggests moderate mobility, necessitating groundwater monitoring .
How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Advanced Research Question
- Substituent Effects : Compare analogs with varying amino group positions (e.g., 4-amino vs. 6-amino). Fluorescence-based assays (e.g., DNA intercalation) reveal enhanced activity with electron-donating groups at C5 .
- Salt Forms : Test dihydrochloride vs. mono-hydrochloride salts for solubility and bioavailability. Dihydrochloride forms typically show 2–3x higher aqueous solubility .
What are the challenges in ensuring enantiomeric purity during synthesis, and how are they addressed?
Advanced Research Question
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) with hexane:isopropanol (85:15). Enantiomeric excess (>98%) is critical for avoiding off-target effects in receptor-binding studies .
- Racemization Risks : Monitor reaction pH (<3.0) and temperature (<50°C) during salt formation to prevent racemization of the methanol group .
How can computational models predict synthetic pathways and optimize reaction parameters?
Advanced Research Question
- Retrosynthesis Tools : AI platforms (e.g., Reaxys/Pistachio) suggest feasible routes via amide coupling or reductive amination. Validate with DFT calculations for transition-state energetics .
- Machine Learning : Train models on imidazole reaction databases to predict optimal catalysts (e.g., NiCl2 for cyclization steps) and solvent systems (e.g., DMF:H2O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
